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Compound of Interest

Compound Name: 2,5-Dichloropyridine

Cat. No.: B042133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,5-Dichloropyridine is a halogenated heterocyclic compound that serves as a pivotal building

block in modern organic synthesis. Its distinct reactivity, stemming from the two chlorine atoms

at positions 2 and 5 on the electron-deficient pyridine ring, allows for selective functionalization

through various cross-coupling and substitution reactions. This versatility makes it a valuable

intermediate in the synthesis of a wide array of high-value molecules, particularly in the

pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of

the physicochemical properties, key synthetic applications, and detailed experimental protocols

involving 2,5-Dichloropyridine.

Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of 2,5-Dichloropyridine is

presented below for easy reference.
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Property Value References

CAS Number 16110-09-1 [1]

Molecular Formula C₅H₃Cl₂N [1]

Molecular Weight 147.99 g/mol [1]

Appearance White to off-white solid/powder

Melting Point 59-62 °C

Boiling Point 190-191 °C

Solubility Insoluble in water.

InChI Key
GCTFDMFLLBCLPF-

UHFFFAOYSA-N

Canonical SMILES C1=CC(=NC=C1Cl)Cl

Hazard Statements

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H335 (May cause

respiratory irritation)

Precautionary Statements

P261, P264, P271, P280,

P302+P352,

P305+P351+P338

Core Synthetic Applications
2,5-Dichloropyridine is a versatile precursor for a range of important chemical entities. Its

differential reactivity at the C2 and C5 positions allows for selective and sequential

transformations, making it a strategic choice in multi-step syntheses.

Synthesis of Pyridinylboronic Acids
One of the most critical applications of 2,5-Dichloropyridine is in the synthesis of

pyridinylboronic acids and their esters. These compounds are indispensable reagents in

Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds, a cornerstone of

modern drug discovery. The chlorine atom at the 5-position can be selectively converted to a
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boronic acid or ester group via a lithium-halogen exchange followed by quenching with a borate

ester.

Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms on the pyridine ring are amenable to various palladium-catalyzed cross-

coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of C-C bonds by coupling

2,5-Dichloropyridine with aryl or heteroaryl boronic acids. The reactivity of the two chlorine

atoms can be controlled to achieve either mono- or di-substitution.

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds,

which is crucial for the synthesis of many biologically active compounds. 2,5-
Dichloropyridine can be reacted with a variety of primary and secondary amines to

introduce amino substituents.

Intermediate for Biologically Active Molecules
2,5-Dichloropyridine is a key starting material for the synthesis of complex molecules with

significant therapeutic potential.

Hdm2 Antagonists: Derivatives of 2,5-Dichloropyridine are used in the synthesis of 4-

benzodiazepine-2,5-diones, which have been identified as antagonists of the Hdm2-p53

protein-protein interaction. Disrupting this interaction can lead to the reactivation of the p53

tumor suppressor pathway, a promising strategy in cancer therapy.

ERK Protein Kinase Inhibitors: The pyridine scaffold derived from 2,5-Dichloropyridine is a

common feature in various kinase inhibitors. Specifically, it has been incorporated into

molecules designed to inhibit Extracellular signal-regulated kinases (ERK), which are key

components of the MAPK signaling pathway often dysregulated in cancer.

Experimental Protocols
The following sections provide detailed methodologies for key transformations involving 2,5-
Dichloropyridine.
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Synthesis of 5-Chloro-3-pyridylboronic Acid
This protocol describes a representative procedure for the synthesis of a pyridinylboronic acid

from a dihalopyridine, which can be adapted from the synthesis of 3-pyridylboronic acid from 3-

bromopyridine.

Reaction Scheme:

Synthesis of 5-Chloro-3-pyridylboronic Acid

2,5-Dichloropyridine Lithium triisopropyl
(5-chloropyridin-3-yl)borate

1. n-BuLi, THF, -78 °C
2. Triisopropyl borate

5-Chloro-3-pyridylboronic acid
H3O+

Click to download full resolution via product page

Synthesis of 5-Chloro-3-pyridylboronic acid.

Materials:

2,5-Dichloropyridine

n-Butyllithium (n-BuLi) in hexanes

Triisopropyl borate

Anhydrous Tetrahydrofuran (THF)

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Sodium chloride (NaCl)

Acetonitrile
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Procedure:

To a solution of 2,5-Dichloropyridine (1.0 eq) and triisopropyl borate (1.2 eq) in anhydrous

THF, cooled to -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

Stir the reaction mixture at -78 °C for 1 hour.

Allow the reaction to warm to room temperature and then quench with a solution of 2N HCl.

Separate the aqueous layer and adjust the pH to approximately 7.5 with 5N NaOH, leading

to the precipitation of a white solid.

Saturate the aqueous layer with NaCl and extract with THF.

Combine the organic layers and concentrate under reduced pressure.

Recrystallize the crude product from acetonitrile to yield the desired 5-chloro-3-pyridylboronic

acid.

Suzuki-Miyaura Cross-Coupling of 2,5-Dichloropyridine
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2,5-
Dichloropyridine with an arylboronic acid.

Reaction Scheme:

Suzuki-Miyaura Cross-Coupling

2,5-Dichloropyridine

2-Aryl-5-chloropyridine or
2,5-Diarylpyridine

Pd catalyst, Base
Solvent, Heat

Arylboronic acid

Click to download full resolution via product page
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Suzuki-Miyaura Cross-Coupling of 2,5-Dichloropyridine.

Materials:

2,5-Dichloropyridine

Arylboronic acid (1.1 to 2.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

Solvent (e.g., Dioxane/water, Toluene/ethanol/water)

Procedure:

In a reaction vessel, combine 2,5-Dichloropyridine (1.0 eq), the arylboronic acid, the

palladium catalyst, and the base.

Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).

Add the degassed solvent system.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the

reaction is complete (monitored by TLC or GC-MS).

Cool the reaction mixture to room temperature and partition between an organic solvent

(e.g., ethyl acetate) and water.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of 2,5-Dichloropyridine
This section provides a general protocol for the Buchwald-Hartwig amination of 2,5-
Dichloropyridine with a primary amine.
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Reaction Scheme:

Buchwald-Hartwig Amination

2,5-Dichloropyridine

2-Amino-5-chloropyridinePd catalyst, Ligand
Base, Solvent, Heat

Primary Amine (R-NH2)

Click to download full resolution via product page

Buchwald-Hartwig Amination of 2,5-Dichloropyridine.

Materials:

2,5-Dichloropyridine

Primary amine (1.1-1.2 eq)

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

Phosphine ligand (e.g., BINAP, Xantphos) (2-4 mol%)

Base (e.g., NaOtBu, K₃PO₄)

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

In an oven-dried Schlenk tube under an inert atmosphere, combine 2,5-Dichloropyridine
(1.0 eq), the palladium catalyst, the phosphine ligand, and the base.

Add the anhydrous solvent, followed by the primary amine.
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Seal the tube and heat the reaction mixture with vigorous stirring (typically 80-110 °C) until

the starting material is consumed (monitored by TLC or GC-MS).

Cool the reaction to room temperature and quench with water.

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic

layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Purify the crude product by column chromatography.

Signaling Pathways of Key Derivatives
The biological significance of 2,5-Dichloropyridine derivatives often lies in their ability to

modulate critical cellular signaling pathways implicated in diseases such as cancer.

Hdm2-p53 Signaling Pathway
The p53 tumor suppressor protein is a crucial regulator of cell cycle arrest and apoptosis. Its

activity is tightly controlled by the E3 ubiquitin ligase Hdm2 (also known as Mdm2 in mice),

which targets p53 for proteasomal degradation. In many cancers, Hdm2 is overexpressed,

leading to the inactivation of p53. Small molecule inhibitors that block the Hdm2-p53 interaction

can restore p53 function, triggering apoptosis in cancer cells. 1,4-Benzodiazepine-2,5-diones,

synthesized from 2,5-Dichloropyridine precursors, have been identified as potent antagonists

of this interaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b042133?utm_src=pdf-body
https://www.benchchem.com/product/b042133?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Stress
(e.g., DNA Damage)

p53

activates

Hdm2

induces expression

Proteasome

degradation

Apoptosis Cell Cycle Arrest

ubiquitinates

1,4-Benzodiazepine-2,5-dione
(from 2,5-Dichloropyridine)
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Hdm2-p53 Signaling Pathway and Inhibition.

ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is a central component of the

Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway plays a critical role

in regulating cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway,

often due to mutations in upstream components like Ras or Raf, is a common driver of cancer.

Inhibiting ERK1/2 kinases is therefore a key therapeutic strategy. 2,5-Dichloropyridine serves

as a scaffold for the synthesis of potent and selective ERK inhibitors.
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ERK Signaling Pathway and Inhibition.
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Conclusion
2,5-Dichloropyridine is a highly valuable and versatile building block in organic synthesis, with

significant applications in the development of pharmaceuticals and agrochemicals. Its well-

defined reactivity allows for the strategic and selective introduction of various functional groups

through established synthetic methodologies such as Suzuki-Miyaura coupling and Buchwald-

Hartwig amination. The ability to use 2,5-Dichloropyridine as a precursor for potent inhibitors

of key signaling pathways, such as the Hdm2-p53 and ERK pathways, underscores its

importance in modern drug discovery and development. This guide provides a foundational

resource for researchers and scientists working with this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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Contact

Address: 3281 E Guasti Rd
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